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molecular formula C7H10O2 B075613 Cycloheptane-1,3-dione CAS No. 1194-18-9

Cycloheptane-1,3-dione

Cat. No. B075613
M. Wt: 126.15 g/mol
InChI Key: DBOVMTXPZWVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288379B2

Procedure details

Cycloheptane-1,3-dione (20.0 g, 159 mmol) [prepared according to Organic Process Research & Development 1998, 2, 379] is taken up in 200 mL acetic acid and sodium acetate (14.3 g, 174 mmol) is added. The reaction mixture is stirred for 10 min, cooled to 10° C. and than bromine (8.99 mL, 174 mmol) is added dropwise over a period of 20 min. The reaction mixture is allowed to come to RT and stirred for 2 h. Thiourea (13.2 g, 174 mmol) is added and the reaction mixture is heated to 85° C. and stirred for 1 h. The reaction mixture is stirred overnight at RT, filtered and the solids are washed with 200 mL petroleum ether. The solids are taken up in water, filtered and the filtrate is basified to pH 8 with aqueous ammonia. The precipitated solids are filtered off and dried in vacuo. Yield: 10.0 g. HPLC-MS: tR=0.14 min, (M+H)+=183. 1H NMR (DMSO-d6): δ 7.81 (s, 2H), 2.84 (t, 2H), 2.58 (t, 2H), 1.81 (m, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
8.99 mL
Type
reactant
Reaction Step Three
Quantity
13.2 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4][C:3](=[O:8])[CH2:2]1.C([O-])(=O)C.[Na+].BrBr.[NH2:17][C:18]([NH2:20])=[S:19]>C(O)(=O)C>[NH2:20][C:18]1[S:19][C:2]2[C:3](=[O:8])[CH2:4][CH2:5][CH2:6][CH2:7][C:1]=2[N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CC(CCCC1)=O)=O
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
8.99 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
13.2 g
Type
reactant
Smiles
NC(=S)N
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over a period of 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to come to RT
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight at RT
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids are washed with 200 mL petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitated solids are filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC=1SC2=C(N1)CCCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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